
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate the precise pathways involved and optimize their therapeutic potential .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. The 5-bromo derivative may be explored for its effectiveness against bacteria, fungi, and other pathogens. Researchers can investigate its mode of action, potential synergies with existing antibiotics, and safety profiles .
Neuroprotective Effects
Indoles have been linked to neuroprotection due to their antioxidant and anti-inflammatory properties. Investigating the neuroprotective potential of this compound could lead to novel therapeutic strategies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
Indole derivatives often modulate inflammatory pathways. Researchers can explore the anti-inflammatory effects of this compound, potentially identifying new drug candidates for conditions like rheumatoid arthritis or inflammatory bowel disease .
Molecular Probes and Imaging Agents
Indole-based molecules can serve as molecular probes for studying biological processes. Researchers can modify this compound to create fluorescent or radio-labeled derivatives for imaging specific cellular components, receptors, or enzymes .
Synthetic Methodology Development
Given the importance of indole scaffolds, investigating novel synthetic routes to access this compound is valuable. Researchers can explore efficient and sustainable methods for its synthesis, contributing to the chemical community’s knowledge base .
Mechanism of Action
Target of Action
Similar compounds have been reported to have nanomolar activity against thePI3K . PI3K is a family of intracellular signal transducer enzymes involved in functions like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Similar compounds inhibit the activity of pi3k . Inhibition of PI3K can lead to a decrease in the intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This can affect various downstream pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its potential inhibition of PI3K . This pathway is crucial for many cellular functions, including cell growth and survival. Inhibition of PI3K can lead to reduced activation of AKT and mTOR, potentially affecting cell proliferation and survival .
Pharmacokinetics
Similar compounds are reported to be orally bioavailable , suggesting that the compound might also have good oral bioavailability
Result of Action
Given its potential inhibition of pi3k, it could lead to changes in cell proliferation and survival, potentially making it useful for conditions where these processes are dysregulated, such as in cancer .
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-14-2-6-18(7-3-14)29(26,27)24-11-10-15-4-5-17(12-16(15)13-24)23-21(25)19-8-9-20(22)28-19/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAKTXBWWFIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

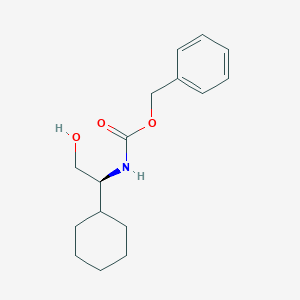
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
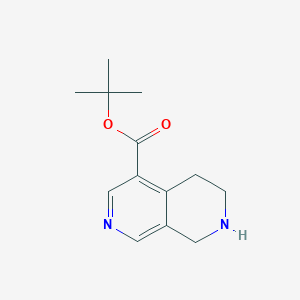
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

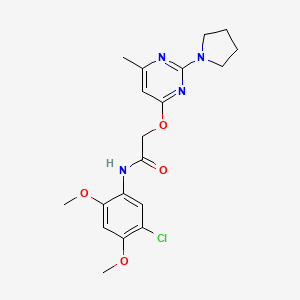
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)
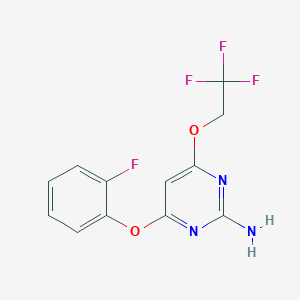
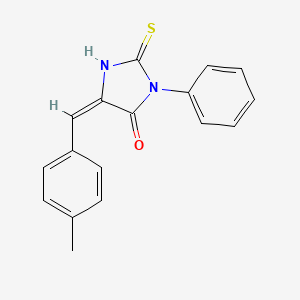
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)